Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- is a boron-containing compound that is widely used in organic synthesis. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions. It is particularly notable for its role in hydroboration reactions, where it adds across double bonds to form organoboranes.
Preparation Methods
The synthesis of Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- typically involves the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with ethylene glycol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boron-oxygen bonds. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- undergoes a variety of chemical reactions, including:
Scientific Research Applications
Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- is used in various scientific research applications, including:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through hydroboration and subsequent reactions.
Material Science: It is employed in the preparation of boron-containing polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- involves the formation of a boron-oxygen bond with the substrate. In hydroboration reactions, the boron atom adds to the less substituted carbon of the double bond, while the hydrogen adds to the more substituted carbon. This regioselectivity is a key feature of the compound’s reactivity .
Comparison with Similar Compounds
Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- is unique compared to other boron-containing compounds due to its stability and regioselectivity in hydroboration reactions. Similar compounds include:
Disiamylborane: Known for its use in hydroboration but less stable than 9-BBN.
Dicyclohexylborane: Another hydroboration reagent with different selectivity and stability properties.
Diisopinocamphenylborane: Used in asymmetric hydroboration reactions.
These compounds share similar reactivity but differ in their stability and selectivity, making Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)- a preferred choice in many applications.
Properties
CAS No. |
910866-98-7 |
---|---|
Molecular Formula |
C18H32B2O2 |
Molecular Weight |
302.1 g/mol |
IUPAC Name |
9-[2-(9-borabicyclo[3.3.1]nonan-9-yloxy)ethoxy]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C18H32B2O2/c1-5-15-7-2-8-16(6-1)19(15)21-13-14-22-20-17-9-3-10-18(20)12-4-11-17/h15-18H,1-14H2 |
InChI Key |
FEKYWOCSISRKDQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)OCCOB3C4CCCC3CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.